N-Butanoyl-3-oxobutanamide
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Overview
Description
N-Butanoyl-3-oxobutanamide is an organic compound with the molecular formula C8H15NO2. It is a derivative of butanamide, featuring a butanoyl group and a 3-oxo substituent. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butanoyl-3-oxobutanamide can be synthesized through the reaction of butanamide with diketene. The reaction typically involves the use of aniline derivatives and manganese(III) acetate as catalysts . The reaction conditions often include refluxing in acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Butanoyl-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-oxo position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at reflux temperature.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution at the 3-oxo position.
Major Products Formed
Oxidation: Naphtho[2,1-b]furan and lactam derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
N-Butanoyl-3-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Butanoyl-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with bacterial signaling molecules called autoinducers, thereby disrupting bacterial communication and biofilm formation . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-3-oxobutanamide: Similar structure but with a phenyl group instead of a butanoyl group.
N-Butyl-3-oxobutanamide: Similar structure but with a butyl group instead of a butanoyl group.
Uniqueness
N-Butanoyl-3-oxobutanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
77656-05-4 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-butanoyl-3-oxobutanamide |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7(11)9-8(12)5-6(2)10/h3-5H2,1-2H3,(H,9,11,12) |
InChI Key |
NKCQQRICTGJTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)CC(=O)C |
Origin of Product |
United States |
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